molecular formula C10H11F B1333737 1-(But-3-en-1-yl)-4-fluorobenzene CAS No. 2248-13-7

1-(But-3-en-1-yl)-4-fluorobenzene

Cat. No. B1333737
CAS RN: 2248-13-7
M. Wt: 150.19 g/mol
InChI Key: FFFAIJCWQUVINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(But-3-en-1-yl)-4-fluorobenzene” is a compound that contains a but-3-en-1-yl group (a four-carbon chain with a double bond) attached to the first carbon of a fluorobenzene ring . Fluorobenzene is a derivative of benzene, where one hydrogen atom is replaced by a fluorine atom .


Synthesis Analysis

While the exact synthesis method for “1-(But-3-en-1-yl)-4-fluorobenzene” isn’t available, similar compounds are often synthesized through reactions like nucleophilic substitution or coupling reactions . For instance, a compound with a but-3-en-1-yl group can be synthesized from commercially available materials using simple reagents .


Molecular Structure Analysis

The molecule likely has regions of high electron density around the benzene ring and the double bond in the but-3-en-1-yl group. The fluorine atom on the benzene ring is highly electronegative, which could create a polar region .

Scientific Research Applications

1. Intermolecular Interactions and Crystal Structures

1-(But-3-en-1-yl)-4-fluorobenzene's characteristics contribute to understanding intermolecular interactions in fluorobenzenes. Thalladi et al. (1998) explored the nature of C−H···F−C interactions in fluorobenzenes, highlighting the role of fluorine atoms in determining the structure of crystalline compounds (Thalladi et al., 1998).

2. Photophysics and Aggregation Effects

Levitus et al. (2001) studied 1,4-bis(2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene, analyzing its absorption and emission spectra in both solutions and crystals. Their research helps understand the effect of aggregation on the photophysics of such compounds (Levitus et al., 2001).

3. Electrochemical Fluorination

The work of Momota et al. (1998) on the electrochemical fluorination of aromatic compounds, including derivatives of fluorobenzene, provides insights into the synthetic pathways and reactions of these compounds under electrochemical conditions (Momota et al., 1998).

4. Excited-State Dynamics

The research by Li and Lopez (2022) on fluorobenzenes, including 1-(But-3-en-1-yl)-4-fluorobenzene, focuses on understanding the excited-state dynamics and reaction mechanisms through machine learning accelerated simulations (Li & Lopez, 2022).

5. Organometallic Chemistry

Pike et al. (2017) highlighted the use of fluorobenzenes in organometallic chemistry. They discussed how fluorobenzenes like 1-(But-3-en-1-yl)-4-fluorobenzene can be used as solvents or ligands in organometallic reactions due to their weak π-electron donation capabilities (Pike et al., 2017).

6. Photofragment Spectroscopy

The study of photofragment spectroscopy by Gu et al. (2001) on fluorobenzenes helps understand the photodissociation mechanisms, providing insights into the electronic and structural dynamics of these molecules (Gu et al., 2001).

7. Nucleophilic Aroylation

Suzuki et al. (2008) described a process for the nucleophilic aroylation of fluorobenzenes. This research offers a synthetic approach for modifying fluorobenzene compounds, including 1-(But-3-en-1-yl)-4-fluorobenzene (Suzuki et al., 2008).

Future Directions

The future research directions for “1-(But-3-en-1-yl)-4-fluorobenzene” could involve exploring its potential therapeutic applications, given that similar compounds have shown anti-inflammatory, anticancer, and antimicrobial properties .

properties

IUPAC Name

1-but-3-enyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFAIJCWQUVINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382042
Record name 1-(But-3-en-1-yl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(But-3-en-1-yl)-4-fluorobenzene

CAS RN

2248-13-7
Record name 1-(3-Buten-1-yl)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2248-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(But-3-en-1-yl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(But-3-en-1-yl)-4-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(But-3-en-1-yl)-4-fluorobenzene
Reactant of Route 3
Reactant of Route 3
1-(But-3-en-1-yl)-4-fluorobenzene
Reactant of Route 4
Reactant of Route 4
1-(But-3-en-1-yl)-4-fluorobenzene
Reactant of Route 5
Reactant of Route 5
1-(But-3-en-1-yl)-4-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1-(But-3-en-1-yl)-4-fluorobenzene

Citations

For This Compound
5
Citations
X Zhang, X Chu, M Zhang, M Zhu, Y Huang… - Journal of Membrane …, 2019 - Elsevier
A new generation of solvent processable fluoropolyolefin was prepared and explored for durable anion exchange membrane fuel cells. By one-pot Ziegler-Natta copolymerization of a …
Number of citations: 57 www.sciencedirect.com
L Liu, Y Deng, W Zhang, J Zhang, W Ma, L Li… - Journal of Membrane …, 2023 - Elsevier
Polyolefin-based anion exchange membranes (AEMs) have shown great promise in AEM fuel cells thanks to the excellent membrane-forming ability and chemical inertness of all-…
Number of citations: 9 www.sciencedirect.com
Y Di, T Yoshimura, S Naito, Y Kimura, T Kondo - ACS omega, 2018 - ACS Publications
Homogeneous Sc(OTf) 3 used in nitromethane showed excellent catalytic activity for the direct allylation reactions of general alcohols including benzylic, propargylic, allylic, and some …
Number of citations: 7 pubs.acs.org
A Chong - 2018 - digital.lib.washington.edu
Chapter 1 describes the nickel-catalyzed hydroarylation of alkenes. This reaction involves reductive cross coupling of alkenes and aryl halides in the presence of a silane as the hydride …
Number of citations: 0 digital.lib.washington.edu
G Sriram, K Dhanabalan, KV Ajeya… - Journal of Materials …, 2023 - pubs.rsc.org
The production of hydrogen through water electrolysis using anion exchange membranes (AEMs) is gaining popularity worldwide due to its cost-effectiveness and efficiency. AEMs play …
Number of citations: 2 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.